1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol
Overview
Description
1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with a piperidine structure, like “1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol”, are often involved in interactions with various receptors in the body. For example, they may interact with G protein-coupled receptors, ion channels, or enzymes. The specific targets would depend on the exact structure and properties of the compound .
Mode of action
The compound’s interaction with its targets would typically involve binding to a specific site on the target molecule, which could then influence the target’s activity. This could result in changes in cellular signaling, enzyme activity, or other cellular processes .
Biochemical pathways
Without specific information on the compound, it’s difficult to say exactly which biochemical pathways it might affect. Compounds like this could potentially influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like “this compound” would depend on factors such as its size, polarity, and specific functional groups. For example, the presence of an amino group could influence its solubility and absorption, while the piperidine ring could affect its distribution and metabolism .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular signaling and gene expression to effects on cell growth, differentiation, or survival .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, or could affect its stability and thus its ability to exert its effects .
Biochemical Analysis
Biochemical Properties
1-(2-Aminoethyl)-3-isobutylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with dopamine receptors, particularly the D4 receptor, which is involved in modulating synaptic transmission and various brain functions . The nature of these interactions includes binding to the receptor sites, influencing receptor activity, and modulating downstream signaling pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect dopamine pathways, which play a crucial role in reward-motivated behavior, motor control, and hormone release . The compound’s impact on these pathways can lead to changes in cellular activities and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to dopamine receptors, particularly the D4 receptor, and modulates their activity by influencing the receptor’s conformation and signaling properties . This modulation can lead to either inhibition or activation of downstream signaling pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, its interaction with dopamine receptors may vary depending on the duration of exposure and the experimental conditions . Long-term studies have indicated potential changes in receptor sensitivity and cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on dopamine signaling and related behaviors. At higher doses, it may lead to toxic or adverse effects, such as receptor desensitization or neurotoxicity . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental designs.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to dopamine metabolism. It interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown and regulation of dopamine levels . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes via specific transporters and distributed to various cellular compartments . Its localization and accumulation can influence its activity and function within different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
1-(2-aminoethyl)-3-(2-methylpropyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-9(2)7-10-8-13(6-4-12)5-3-11(10)14/h9-11,14H,3-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWTZXVRMHWTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.